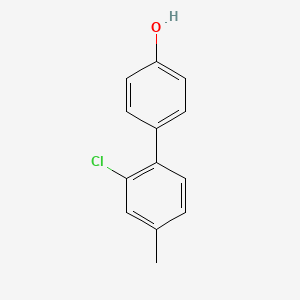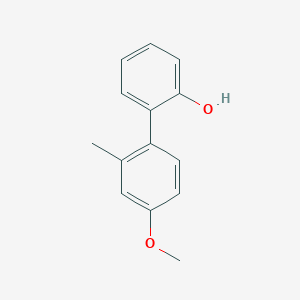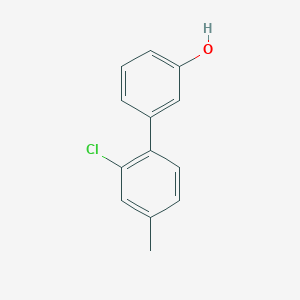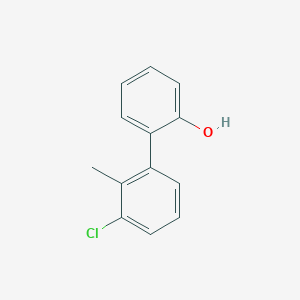
4-(2-Chloro-4-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-methylphenyl)phenol, 95% (4-CMPP-95) is a synthetic phenolic compound with a wide range of applications in scientific research. It is used as an intermediate in organic synthesis, a reagent for the determination of various compounds, and a catalyst for the production of various products. It has also been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent for the determination of various compounds, including amino acids, carbohydrates, and steroids. It has also been used as an intermediate in organic synthesis, and as a catalyst for the production of various products, such as pharmaceuticals, pesticides, and dyes. Furthermore, it has been studied for its potential applications in biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-4-methylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals, and by inhibiting the formation of reactive oxygen species. It has also been suggested that 4-(2-Chloro-4-methylphenyl)phenol, 95% may act as a pro-oxidant, by inducing oxidative stress in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-methylphenyl)phenol, 95% are not fully understood. However, it has been suggested that 4-(2-Chloro-4-methylphenyl)phenol, 95% may have beneficial effects on metabolism, by modulating the activity of enzymes involved in energy metabolism. It has also been suggested that 4-(2-Chloro-4-methylphenyl)phenol, 95% may have anti-inflammatory and anti-cancer effects, by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2-Chloro-4-methylphenyl)phenol, 95% in lab experiments is its availability and relatively low cost. Furthermore, it is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of using 4-(2-Chloro-4-methylphenyl)phenol, 95% in lab experiments is its toxicity. It is known to be toxic to humans and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for 4-(2-Chloro-4-methylphenyl)phenol, 95% research. These include further investigation into its potential applications in biochemistry and physiology, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide valuable insight into its potential uses. Finally, further research into its toxicity and safety could lead to the development of safer and more effective products.
Synthesemethoden
The synthesis of 4-(2-Chloro-4-methylphenyl)phenol, 95% is typically carried out in two steps. The first step involves the reaction of 2-chloro-4-methylphenol (CMP) with sodium hydroxide and sodium hypochlorite to form 4-chloro-2-methylphenol (CMCP). The second step involves the reaction of CMCP with phenol to form 4-(2-Chloro-4-methylphenyl)phenol, 95%. The reaction conditions are typically conducted at room temperature, with a reaction time of 1-2 hours. The product is then purified by recrystallization or chromatography to obtain 4-(2-Chloro-4-methylphenyl)phenol, 95% in 95% purity.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZUDWHWAQMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683504 |
Source


|
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194548-52-2 |
Source


|
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














